ثلاثي ثيولان
Trithiolanes are a class of organosulfur compounds characterized by the presence of three thiol (-SH) functional groups within their molecular structure. These compounds are widely studied for their potential in various applications, including pharmaceuticals, materials science, and catalysis.
In pharmaceutical research, trithiolanes have been explored as lead structures for drug design due to their ability to modulate multiple biological targets simultaneously through distinct thiol functionalities. They exhibit diverse pharmacological properties such as anti-inflammatory, antioxidant, and antimicrobial activities. Their unique structure allows them to interact with a wide range of biomolecules, making them promising candidates for the development of multifunctional therapeutics.
In materials science, trithiolanes are of interest for their potential use in cross-linking reactions, forming robust networks that can be utilized in coatings, adhesives, and composite materials. Their thiol groups enable facile chemical modification, allowing for the creation of tailored properties such as improved mechanical strength or thermal stability.
Furthermore, in catalysis, trithiolanes have shown promise as bifunctional ligands in transition metal complexes, facilitating catalytic reactions with enhanced selectivity and efficiency. The ability to control the position and number of thiol groups allows for fine-tuning of the catalytic properties, making them valuable tools in synthetic chemistry.
Overall, the versatile nature of trithiolanes makes them a fascinating area of research with significant potential across multiple fields.

هيكل | الاسم الكيميائي | CAS | وسط |
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1,2,4-Trithiolane, 3-ethyl-5-methyl-, trans- | 69098-44-8 | C5H10S3 |
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1,2,4-Trithiolane, 3,5-diethyl- | 54644-28-9 | C6H12S3 |
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3-(2-Methylpropyl)-1,2,4-trithiolane | 151261-42-6 | C6H12S3 |
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3-Methyl-5-(2-methylpropyl)-1,2,4-trithiolane | 134281-06-4 | C7H14S3 |
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3-Ethyl-5-methyl-1,2,4-trithiolane | 116505-59-0 | C5H10S3 |
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3,5-ditert-butyl-1,2,4-trithiolane | 54833-18-0 | C10H20S3 |
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4,4-Dimethyl-1,2,3-trithiolane | 939770-19-1 | C4H8S3 |
الوثائق ذات الصلة
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
الموردين الموصى بهم
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Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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